N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a sulfonamide-derived compound characterized by a complex heterocyclic architecture. Its structure features:
- A 4-methylbenzenesulfonyl group, which enhances metabolic stability and influences electronic properties.
- A 4-fluorophenylmethyl substituent, which modulates lipophilicity and receptor binding affinity.
- An ethanediamide backbone, facilitating hydrogen bonding and structural rigidity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-15-4-10-18(11-5-15)31(28,29)20(19-3-2-12-30-19)14-25-22(27)21(26)24-13-16-6-8-17(23)9-7-16/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSHLTSHGAWYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 510.5 g/mol. The compound features a fluorophenyl group, a furan moiety, and a sulfonamide structure, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN3O5S |
| Molecular Weight | 510.5 g/mol |
| IUPAC Name | N'-(4-fluorophenyl)methyl-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide |
| LogP | -0.2413 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include the reaction of furan derivatives with substituted phenyl groups in the presence of coupling agents such as HATU or similar reagents to form the desired amide linkages. The processes often require careful optimization to achieve high yields and purity.
The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to target proteins, potentially modulating their activity.
Pharmacological Studies
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess antitumor properties. For instance, derivatives with furan rings have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : Like many sulfonamide derivatives, this compound may exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. Research indicates that modifications in the aromatic rings can enhance anti-inflammatory efficacy.
- Antimicrobial Properties : Research has indicated that compounds containing furan and sulfonamide groups can demonstrate antimicrobial activity against a range of pathogens, including bacteria and fungi.
Case Study 1: Antitumor Efficacy
A study conducted on a series of furan-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Anti-inflammatory Action
In an experimental model of arthritis, a derivative similar to this compound exhibited reduced inflammation markers (IL-6 and TNF-alpha) compared to controls, suggesting its utility in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several sulfonamide and ethanediamide derivatives. Key comparisons include:
Table 1: Structural Comparison with Analogues
| Compound Name | Key Substituents | Molecular Weight* | Key Functional Groups |
|---|---|---|---|
| N'-[(4-Fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide | 4-Methylbenzenesulfonyl, furan-2-yl, 4-fluorophenylmethyl | ~500 g/mol | Sulfonamide, ethanediamide, fluorophenyl |
| N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide | 4-Chlorobenzenesulfonyl, furan-2-yl, 2-methoxybenzyl | ~520 g/mol | Sulfonamide, ethanediamide, chlorophenyl |
| W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) | Chlorobenzenesulfonyl, phenylethyl-piperidinylidene | ~365 g/mol | Sulfonamide, piperidinylidene |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] | Sulfonyl-linked triazole core, difluorophenyl | ~450–470 g/mol | Triazole, sulfonyl, fluorophenyl |
*Molecular weights estimated based on structural formulas.
Key Observations :
- Aromatic Substituents : The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and metabolic resistance compared to 2-methoxybenzyl () or nitro groups () .
- Heterocyclic Cores : Triazole derivatives () exhibit tautomerism (thione vs. thiol forms), which is absent in the ethanediamide backbone of the target compound, suggesting differences in conformational flexibility .
Comparison with Analogues :
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data Comparison
| Compound Type | IR Bands (cm⁻¹) | ¹H-NMR Features | Key Differences |
|---|---|---|---|
| Target Compound | ~1245 (C=S), ~1665 (C=O), ~3300 (NH) | Multiplets for furan, fluorophenyl, sulfonyl | Ethanediamide backbone lacks tautomerism |
| Triazole-thiones [7–9] | 1247–1255 (C=S), no C=O, ~3300 (NH) | Aromatic protons, sulfonyl singlets | Thione tautomer confirmed by absent S-H |
| N-(4-Chlorophenyl)acetamides | ~1680 (C=O), ~1250 (S=O) | Chlorophenyl shifts, methyl singlet | Simpler structure with fewer substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
